2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with the molecular formula C12H14N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the compound) is the Transforming Growth Factor-beta 2 (TGF-β2) protein . TGF-β2 is a cytokine involved in cell proliferation, differentiation, and other functions in most cells .
Mode of Action
The compound interacts with TGF-β2, reducing its expression levels . This interaction affects the Sma and Mad protein (SMAD) signaling pathway, including TGF-β2, SMADs, and the inhibition of nuclear translocation of SMADs . It also impacts non-SMAD pathway proteins, including p-extracellular, regulated protein kinases (ERK) 1/2, or p-c-Jun N-terminal kinase (JUN) .
Biochemical Pathways
The compound’s interaction with TGF-β2 affects the SMAD signaling pathway, a critical pathway in the regulation of cell growth and differentiation . By reducing the expression levels of TGF-β2, the compound disrupts the normal functioning of this pathway, leading to downstream effects on cell proliferation and differentiation .
Result of Action
The compound’s action results in reduced expression levels of TGF-β2 . This leads to changes in the SMAD signaling pathway and non-SMAD pathway proteins, affecting cell proliferation and differentiation . The compound has shown potential anti-Posterior Capsular Opacification (PCO) activity in a TGF-β2-induced fibrogenesis SRA01/04 cell model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent alkylation with propyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The phenyl and propyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .
Scientific Research Applications
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the phenyl group at the 2-position differentiates it from other pyrazolones and contributes to its unique reactivity and biological activity .
Properties
IUPAC Name |
2-phenyl-5-propyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQSVRLYPGKQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-43-6 |
Source
|
Record name | 1-phenyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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